molecular formula C20H19ClN4O B12368587 N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide

N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide

Cat. No.: B12368587
M. Wt: 366.8 g/mol
InChI Key: KEPUHKQVRHINKS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The presence of the quinazoline ring, piperidine ring, and chlorophenyl group in this compound contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and migration, making it a potential anticancer agent . Additionally, the compound may interact with bacterial and fungal enzymes, leading to the inhibition of their growth and proliferation .

Properties

Molecular Formula

C20H19ClN4O

Molecular Weight

366.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide

InChI

InChI=1S/C20H19ClN4O/c21-15-5-7-16(8-6-15)24-20(26)14-9-11-25(12-10-14)19-17-3-1-2-4-18(17)22-13-23-19/h1-8,13-14H,9-12H2,(H,24,26)

InChI Key

KEPUHKQVRHINKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=NC=NC4=CC=CC=C43

Origin of Product

United States

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